2-chloro-3-nitro-3H-pyridin-6-one chemical structure and properties
2-chloro-3-nitro-3H-pyridin-6-one chemical structure and properties
Identifying the compound
I've got the query "2-chloro-3-nitro-3H-pyridin-6-one," and search result 1.1 gives CAS 198268-98-3. The chemical name is 6-Chloro-5-nitropyridin-2(1H)-one, with the English synonym of 2-Chloro-3-nitro-6-hydroxypyridine. I think I'm getting somewhere.
Analyzing the Nomenclature
I'm now focusing on the pyridone tautomerism. By carefully numbering the atoms, I've confirmed that the "2-chloro-3-nitro-3H-pyridin-6-one" structure corresponds to the tautomeric form "6-chloro-5-nitropyridin-2(1H)-one". This is confirmed by checking various CAS numbers. I am starting to feel more confident in my approach.
Analyzing the Compound
I've homed in on the compound 6-chloro-5-nitropyridin-2(1H)-one. I am now double-checking the structure and decoding the InChI string for confirmation.
Confirming Molecular Structure
I have now confirmed that my initial structure matches the compound name "6-chloro-5-nitropyridin-2(1H)-one," despite the slightly different numbering scheme. My process involved re-tracing the ring structure and carefully cross-referencing atom connections. It's the same molecule, simply presented with differing nomenclature. The InChI string is consistent with both the structural diagrams and the compound names.
Reconciling Compound Numbering
I am now reconciling the different nomenclatures and structural representations. It appears the core pyridone structure is consistent, but the numbering and tautomeric forms create some confusion. The InChI string confirms the presence of the pyridone core. I'm carefully double-checking the carbon and nitrogen positions, and considering possible tautomeric forms, given that the nomenclature may not be consistent. It's 6-chloro-5-nitropyridin-2(1H)-one, or a similarly structured compound with slightly different numbering.
Defining the Compound's Identity
I've fixed on the formula C5H3ClN2O3 and molecular weight of 174.54 g/mol for 6-chloro-5-nitropyridin-2(1H)-one. Now, I'm developing the whitepaper outline, targeting researchers and drug development experts. I've structured it around the chemical identity, synthesis, applications, and experimental procedures. This encompasses tautomerism, synthetic pathways, and pharmacological roles. I will refine the "Expertise & Experience" and "Trustworthiness" sections.
Confirming Relevant Properties
I've nailed down the melting point at 78-80 °C. I'm also fairly confident with a density of 1.4±0.1 g/cm³, despite a potential initial mix-up with a similar compound. I'm cross-referencing to confirm the snippet's molecular formula data for this value.
Estimating Property Ranges
I'm now focusing on providing estimated property ranges when exact values are elusive. I'll make sure to clearly label these as estimates or typical values within the broader class of compounds. My aim is to offer usable information even when precise data is absent.
Structuring the Data
I've organized the factual data, like molecular weight (174.54 g/mol ) and formula (C5H3ClN2O3). Next, I'm structuring the content, and developing a "Technical Guide" including an Executive Summary introducing the compound and its dual nomenclature. The summary will also highlight its value as a building block.
Detailing Chemical Reactivity
I'm now detailing the mechanistic reactivity of the compound, specifically how the nitro group facilitates SNAr at the C-Cl bond. Reduction of the nitro group to an amine opens doors to forming bicyclic systems. I'm focusing on providing practical experimental workflows, including specific protocols for SNAr reactions. I am preparing a DOT diagram of reaction pathways.
Mapping Reaction Pathways
I'm translating the outlined chemical reactions into a DOT script for a visual pathway diagram. The script defines nodes for the core scaffold, SNAr, nitro reduction, cyclization, and the respective product formations. I'm focusing on clearly illustrating the branching pathways of the reaction schemes. I'll make sure each reaction step and the resulting product is depicted and labeled clearly.
Visualizing Reaction Dynamics
I'm now refining the DOT script for reaction pathway visualization, ensuring each node uses high-contrast text for readability. I've defined nodes for "Electrophilic Activation," "SNAr," "Reduction," and cyclization steps. I have also designed a DOT diagram for Lactam-Lactim Tautomerism, creating a clear layout, matching node labels to chemical structures for better comprehension. I'm focusing on ensuring clarity.
Analyzing Spectroscopic Data
I'm now detailing the analytical characterization, specifically focusing on NMR and MS data. I've considered the expected proton couplings in the pyridone ring, focusing on ortho coupling of protons on C3 and C4, and will be looking for a pair of doublets with J ~ 9-10 Hz. In MS, I'll identify the isotopic pattern for chlorine (M and M+2 in 3:1 ratio) to identify the molecular ion at m/z.
Compiling Properties and References
I'm now integrating the mass spectral data: 173.98 (negative mode [M-H]-) or 175.0 (positive mode [M+H]+). I'm finalizing the citation section, leveraging PubChem (CID 71464053), ECHA, and Chemsrc for authoritative support. I am adding a properties table, including the name, IUPAC name, CAS Registry Number, molecular formula, weight, and tautomeric form. I'm focusing on adopting the verbiage of a Senior Application Scientist. I will introduce the SNAr protocol.
Outlining a Reaction Protocol
I'm now outlining a practical SNAr protocol, specifically for reacting 2-chloro-3-nitro-3H-pyridin-6-one (or C2-chloride) with a primary amine. I've detailed the materials needed: the pyridinone scaffold (1.0 eq), primary amine (1.2 eq), DIPEA (2.0 eq), and anhydrous DMF. The steps will include dissolving the pyridinone in DMF under nitrogen, adding DIPEA, then the primary amine. Reaction progress will be monitored by LC-MS, looking for disappearance of the starting material. I'm focusing on providing experimental details.
Refining Spectroscopic & Protocol
I'm expanding the analytical data to include a detailed NMR profile, predicting the chemical shift for the pyridone N-H and aromatic protons as doublets. I am adding LC-MS data, including m/z values and isotopic patterns. I've added a final quenching and isolation step. I'm focusing on ensuring full protocol clarity for self-validation.
Confirming LC-MS Product
I'm confirming product formation using LC-MS, noting retention time shifts and loss of chlorine isotopes. I'm also ensuring the protocol includes inline citations, such as [1], [2], with a generated references section. I've compiled quantitative data into tables and created two DOT diagrams. I have added captions below diagrams and I am using size="10.5,8" for width specifications.
Optimizing Visual Diagrams
I'm now refining the DOT diagrams, specifically ensuring the color palette (#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368) is strictly adhered to for node fill colors and text. I've updated the nodes in the SNAr workflow diagram. I'm focusing on consistency in the aesthetic.
Finalizing Experimental Workflow
I'm now integrating all the steps of the SNAr reaction into a comprehensive workflow. I've designed and refined DOT diagrams detailing the step-by-step reaction. I've added a caption to the diagrams, and I'm ensuring all the information provided is easy to understand.
Clarifying Nomenclature Details
I'm now incorporating IUPAC nomenclature details to avoid confusion. I'm clarifying that, while the prompt uses "2-chloro-3-nitro-3H-pyridin-6-one," the preferred IUPAC name is 6-chloro-5-nitropyridin-2(1H)-one. The citation [1] will link to PubChem. The diagrams and text will reflect the preferred nomenclature.
Verifying URL Sources
I'm now focusing on validating the provided URLs, recognizing the need for direct sourcing. I'll include Chemsrc.com for CAS data and europa.eu for ECHA, while using standard PubChem URL. I'm prioritizing direct links and concise formatting.
Validating Reference Sources
I'm now validating and refining the citation sources. I will provide direct URL citations from PubChem, ECHA, and Chemsrc, prioritizing direct links and concise formatting. I've rephrased explanations in the experimental workflow, focusing on DIPEA over TEA. I am refining the discussion on steric bulk to explain the choice of DIPEA.
Validating Protocol Details
I'm now detailing a self-validating system, adding visual cues like color changes from Meisenheimer complex formation, along with analytical checks to the SNAr protocol. I'll make sure the data in the LC-MS, including isotopic clusters, are carefully considered and thoroughly explained. I'm focusing on ensuring users can easily follow the self-validation process.
Refining Workflow Diagrams
I'm now revising the Experimental Workflow and SNAr DOT diagrams, ensuring comprehensive self-validation cues and clearly illustrating isotopic data. I've integrated inline citations, such as [1], [2], with a generated references section, and quantitative tables. I've re-checked the color palette to ensure compliance, and ensured all the workflow details are clear, including the isotopic cluster patterns. I am ensuring that the visual cues are sufficient for validation.
Refining Workflow Visualization
I'm now revising the DOT diagram for the SNAr workflow, focusing on visual clarity. I've ensured a comprehensive, step-by-step reaction is depicted, with the addition of visual cues and improved node labeling. I've ensured the color palette and formatting match that of the previous DOT diagrams. My goal is to maximize comprehension through clear and concise diagrams.
Refining Workflow Iteration
I'm now iterating on the workflow diagram, ensuring each step's representation is clear and unambiguous. I've focused on incorporating a visual representation of each step, from initial substrate preparation to the final product isolation. I am now incorporating labels that explicitly indicate the formation of the Meisenheimer complex as a key transition state. I'm focusing on providing users with a step-by-step reaction overview.
Finalizing Source Verification
I'm now implementing the final formatting for inline citations and the reference list. I'm verifying and incorporating clickable links using markdown, like . My focus is to create a fully verified and accessible reference section to ensure user trust. I'm prioritizing direct, reliable links throughout.
Verifying Direct Citations
I'm now implementing the direct URLs I was provided for PubChem and ECHA. I'm prioritizing direct integration of these links into the reference section, including the redirects provided by the grounding tool. I'm ensuring all the citation formats are consistent and easily accessible.
Refining Direct Citation Format
I'm now implementing the final citation formatting, incorporating direct URLs for PubChem, ECHA, and Chemsrc, prioritizing clickable links in markdown. I'm focusing on ensuring each citation, like , is fully verified and accessible for improved user trust. I'm making sure all links point to direct sources, following the specified format throughout.
